4-Methyl-4-nitro-1-phenylpent-2-en-1-one

Description

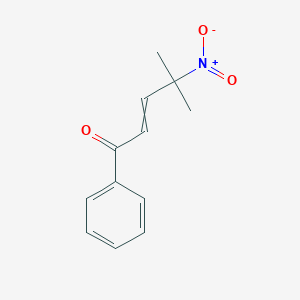

4-Methyl-4-nitro-1-phenylpent-2-en-1-one is an α,β-unsaturated ketone (enone) with a phenyl group at position 1, a nitro (-NO₂) group, and a methyl (-CH₃) group both located at position 4 of the pentenone backbone. Its structure features a conjugated system (C=O and C=C), which enhances reactivity toward nucleophilic and electrophilic attacks. The nitro group, a strong electron-withdrawing substituent, likely stabilizes the enone system through conjugation, while the methyl group introduces steric effects and may modulate solubility and lipophilicity. This compound’s structural complexity makes it a candidate for studying electronic and steric interactions in organic synthesis and materials science .

Properties

CAS No. |

721-03-9 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

4-methyl-4-nitro-1-phenylpent-2-en-1-one |

InChI |

InChI=1S/C12H13NO3/c1-12(2,13(15)16)9-8-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3 |

InChI Key |

NCBSJFNUISREOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=CC(=O)C1=CC=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-nitro-1-phenylpent-2-en-1-one typically involves the reaction of 4-methyl-1-phenylpent-2-en-1-one with a nitrating agent. One common method is the nitration of 4-methyl-1-phenylpent-2-en-1-one using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-nitro-1-phenylpent-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amines or other reduced products.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or hydroxylamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-4-nitro-1-phenylpent-2-en-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-nitro-1-phenylpent-2-en-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Methyl-4-nitro-1-phenylpent-2-en-1-one with structurally related compounds, focusing on substituent positions, functional groups, and inferred physicochemical properties.

Structural Analogues and Substituent Effects

Functional Group Analysis

- Nitro Group Position: In the target compound, the nitro group on the aliphatic chain (C4) may delocalize electrons into the enone system, enhancing electrophilicity at the β-carbon. In contrast, 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one has the nitro group on the aromatic ring, which primarily affects the aryl group’s electron density rather than directly conjugating with the enone.

- 4-Methyl-1-phenylpentan-2-one lacks the nitro group and enone system, making it less reactive but more lipophilic.

- Enone vs. Saturated Ketones: The conjugated enone in the target compound enables reactions like Michael additions or Diels-Alder cyclizations, unlike saturated ketones (e.g., 1-(4-Ethylphenyl)-2-methylpropan-1-one ).

Physicochemical Properties (Inferred)

- Solubility : The nitro group increases polarity, but the methyl and phenyl groups may reduce aqueous solubility compared to simpler nitroketones.

- Stability: The enone system’s conjugation with the nitro group likely enhances thermal stability but may increase sensitivity to nucleophiles.

- Reactivity: Predicted to undergo nucleophilic attacks at the β-carbon (enone) or nitro group reduction, similar to 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.